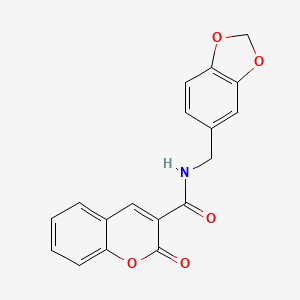
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide” appears to contain several functional groups, including a benzodioxole, a carboxamide, and a chromene . These groups are common in many biologically active compounds, including pharmaceuticals and natural products .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group in this compound might undergo reactions like hydrolysis or reduction . The benzodioxole group could potentially participate in electrophilic aromatic substitution reactions.Scientific Research Applications
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on the design and study of complex structures based on molecular recognition and self-assembly. The compound "N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide" shows potential in this field due to its structural features that may facilitate hydrogen bonding and π-π interactions. For example, studies like those conducted by Lightfoot et al. (1999) have explored similar structures, highlighting their ability to form π-stacked rods encased in triply helical hydrogen-bonded amide strands. Such structural configurations suggest possible applications in creating new materials with unique optical or electronic properties, relevant for nanotechnology and polymer processing (Lightfoot, Mair, Pritchard, & Warren, 1999).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the focus is on designing, synthesizing, and developing pharmaceutical agents. The structural complexity and functional diversity of "this compound" offer a framework for the development of novel therapeutic agents. Research such as that by Shi et al. (2018) on 3-(N-cyclicamino)chromone derivatives, although not directly mentioning this compound, showcases the importance of chromone derivatives in creating potent anticancer drugs. The study emphasizes the role of structural modifications in enhancing tumor specificity and cytotoxicity, suggesting similar strategies could be applied to the compound for targeted drug delivery and cancer therapy (Shi et al., 2018).
Material Science and Luminescent Materials
Material science explores the development of new materials with applications in electronics, optics, and more. The unique chemical structure of "this compound" could be beneficial in creating materials with specific luminescent properties. Studies on related compounds, such as those by Srivastava et al. (2017), have demonstrated the ability of certain chromone derivatives to exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These features are crucial for developing advanced optical materials, sensors, and imaging agents (Srivastava et al., 2017).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYINRFRIDYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)
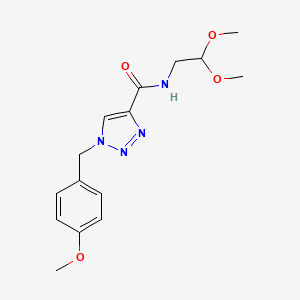
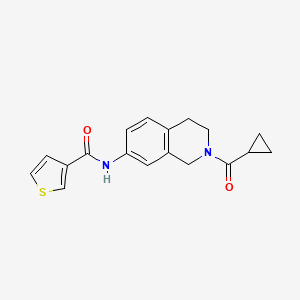
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
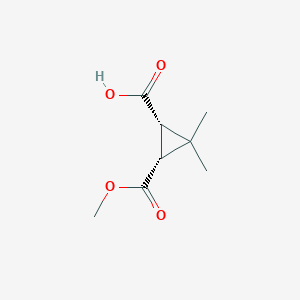
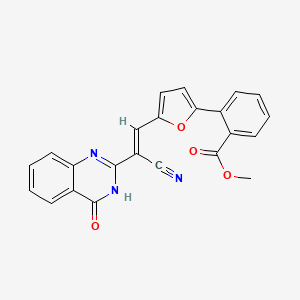
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)
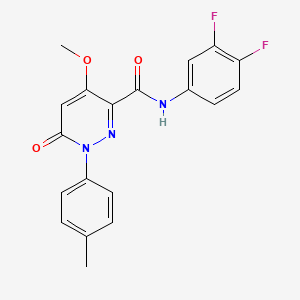
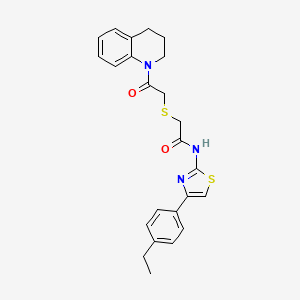


![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)

![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)
